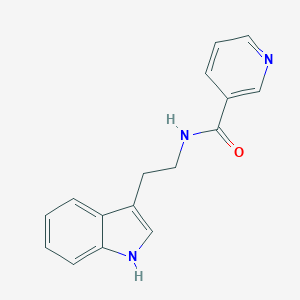
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine” is an organic compound with the CAS Number: 187221-31-4 and Linear Formula: C14H20N2 . It has a molecular weight of 216.33 . The compound is stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds like piperazines often involves cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C14H20N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-2,4,6,14-15H,3,5,7-11H2 .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Sigma-2-Rezeptor-Agonist
Diese Verbindung wurde als Derivat eines Sigma-2-Rezeptor-Agonisten untersucht. Sigma-Rezeptoren sind an der Proliferation von Krebszellen beteiligt, und Agonisten für diese Rezeptoren können zur Bewertung des Tumorwachstums und des Überlebens verwendet werden .
Serotonin-Rezeptor-Studie
Sie wurde in Struktur-Aktivitäts-Beziehungsstudien verwendet, die auf den Serotonin-(5-HT7)-Rezeptor abzielen . Dieser Rezeptor ist an mehreren neurologischen Prozessen beteiligt, und Verbindungen, die seine Aktivität beeinflussen, könnten therapeutisches Potenzial haben.
Entwicklung fluoreszierender σ2-Liganden
Die Verbindung dient als Pharmakophor bei der Entwicklung neuartiger fluoreszierender σ2-Liganden, die als Werkzeuge in der σ2-Rezeptorforschung eingesetzt werden .
Wirkmechanismus
Target of Action
The primary target of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine is the sigma-2 receptor . Sigma receptors are a unique family of proteins that have been implicated in various disease states, including cancer and neurological disorders .
Biochemical Pathways
Given its interaction with sigma-2 receptors, it is likely that it influences pathways related to cell proliferation and apoptosis, as these are known functions of sigma-2 receptors .
Result of Action
Given its interaction with sigma-2 receptors, it may influence cell proliferation and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine has a number of advantages and limitations for laboratory experiments. One of the main advantages of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine is that it can be synthesized in a variety of ways, including a multi-step synthesis, microwave-assisted synthesis, and a one-pot synthesis. Another advantage is that it has a wide range of applications in research and development, including synthesis, structural elucidation, and pharmacological studies. However, there are also some limitations to using 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine in laboratory experiments, such as its relatively low solubility in water, as well as its relatively low stability in the presence of light.
Zukünftige Richtungen
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine has a wide range of potential future directions, including further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. It could also be used in the synthesis of novel compounds related to existing drugs, such as anticonvulsants and antifungals. Additionally, it could be used in the development of new drug delivery systems, such as nanoparticles and liposomes. Finally, it could be used in the development of new imaging agents, such as fluorescent probes, for use in biomedical research.
Synthesemethoden
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine can be synthesized through several different methods, including a multi-step synthesis, microwave-assisted synthesis, and a one-pot synthesis. The multi-step synthesis involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-yl chloride with piperazine in the presence of a base, such as potassium carbonate, to form 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine. The microwave-assisted synthesis involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-yl bromide with piperazine in the presence of a microwave-activated catalyst, such as copper chloride. The one-pot synthesis involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-yl chloride with piperazine in the presence of a base and a catalyst, such as potassium carbonate and copper chloride.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-2,4,6,14-15H,3,5,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLBLNFCUXJHHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573179 |
Source


|
| Record name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187221-31-4 |
Source


|
| Record name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)











